![molecular formula C22H36O3Si B12644306 5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)
5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 5-benzocyclooctènepropanoïque, 2-[[(1,1-diméthyléthyl)diméthylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-méthyl- est un composé organique complexe doté d’une structure unique qui comprend un cycle benzocyclooctène et un groupe acide propanoïque
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 5-benzocyclooctènepropanoïque, 2-[[(1,1-diméthyléthyl)diméthylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-méthyl- implique généralement plusieurs étapes, à partir de molécules organiques plus simples. Le processus comprend souvent la formation du cycle benzocyclooctène par des réactions de cyclisation, suivie de l’introduction du groupe acide propanoïque et du groupe protecteur tert-butyldiméthylsilyle (TBDMS). Les conditions de réaction peuvent varier, mais elles impliquent généralement l’utilisation de catalyseurs, de solvants et de températures contrôlées pour garantir l’obtention du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la chromatographie et la recristallisation sont employées pour obtenir des produits de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 5-benzocyclooctènepropanoïque, 2-[[(1,1-diméthyléthyl)diméthylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-méthyl- peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en alcanes.
Substitution : Le groupe TBDMS peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs tels que l’hydrure de lithium et d’aluminium, et des nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures, des solvants et des catalyseurs spécifiques pour réaliser les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs utilisés. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de la recherche scientifique
L’acide 5-benzocyclooctènepropanoïque, 2-[[(1,1-diméthyléthyl)diméthylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-méthyl- a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de construction en synthèse organique et comme précurseur de molécules plus complexes.
Biologie : Le composé peut être utilisé dans l’étude des voies biologiques et comme sonde pour étudier les activités enzymatiques.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité possédant des propriétés spécifiques.
Applications De Recherche Scientifique
5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de l’acide 5-benzocyclooctènepropanoïque, 2-[[(1,1-diméthyléthyl)diméthylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-méthyl- implique son interaction avec des cibles moléculaires et des voies au sein des systèmes biologiques. Le composé peut agir comme un inhibiteur ou un activateur d’enzymes spécifiques, affectant les voies métaboliques et les processus cellulaires. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l’application et du contexte spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- Benzocyclooctène, 2-[[(1,1-diméthyléthyl)diméthylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-méthyl-
- Acide 2-cyclopentène-1-carboxylique, 5-chloro-1-[[(1,1-diméthyléthyl)diméthylsilyl]oxy]-4-oxo-5-(trifluorométhyl)-
Unicité
L’acide 5-benzocyclooctènepropanoïque, 2-[[(1,1-diméthyléthyl)diméthylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-méthyl- est unique en raison de ses caractéristiques structurelles spécifiques, notamment le cycle benzocyclooctène et le groupe protecteur TBDMS. Ces caractéristiques confèrent des propriétés chimiques et une réactivité distinctes, ce qui le rend précieux pour des applications spécialisées dans la recherche et l’industrie.
Propriétés
Formule moléculaire |
C22H36O3Si |
|---|---|
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
3-[2-[tert-butyl(dimethyl)silyl]oxy-5-methyl-7,8,9,10-tetrahydro-6H-benzo[8]annulen-5-yl]propanoic acid |
InChI |
InChI=1S/C22H36O3Si/c1-21(2,3)26(5,6)25-18-11-12-19-17(16-18)10-8-7-9-14-22(19,4)15-13-20(23)24/h11-12,16H,7-10,13-15H2,1-6H3,(H,23,24) |
Clé InChI |
SZUOWJFWONGWTA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


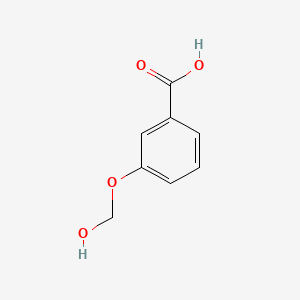


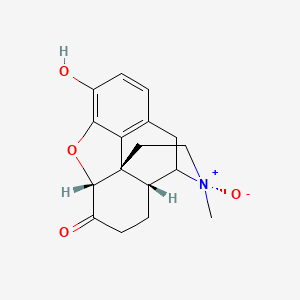
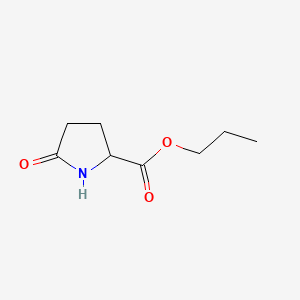
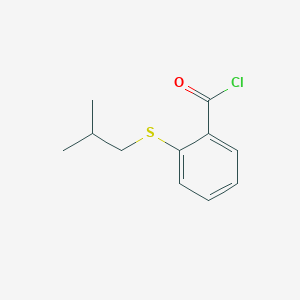
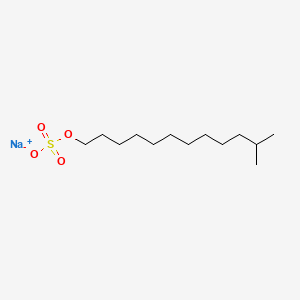

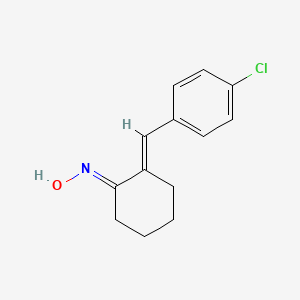

![1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12644288.png)

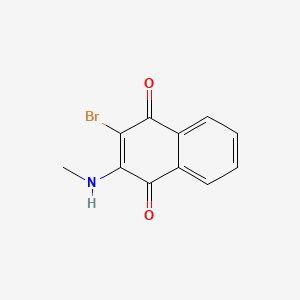
![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)
